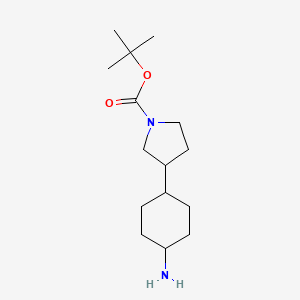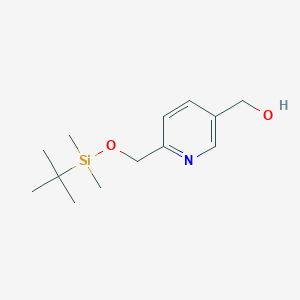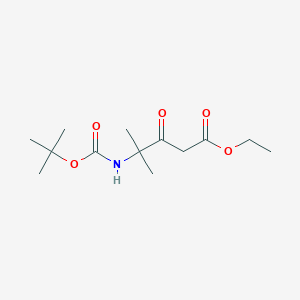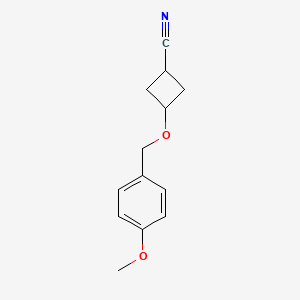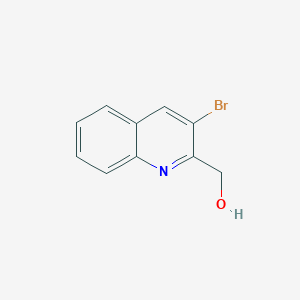
(3-Bromoquinolin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromoquinolin-2-yl)methanol is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a bromine atom at the third position and a hydroxymethyl group at the second position of the quinoline ring.
Méthodes De Préparation
The synthesis of (3-Bromoquinolin-2-yl)methanol can be achieved through several methods. One common approach involves the electrophotocatalytic hydroxymethylation of azaarenes with methanol . This method utilizes a photocatalyst to facilitate the addition of a hydroxymethyl group to the quinoline ring. The reaction conditions typically involve the use of a suitable solvent, such as dioxane, and a photocatalyst, such as a transition metal complex.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
(3-Bromoquinolin-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of quinoline derivatives with reduced functional groups.
Substitution: The bromine atom at the third position of the quinoline ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield (3-aminoquinolin-2-yl)methanol.
Applications De Recherche Scientifique
(3-Bromoquinolin-2-yl)methanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Mécanisme D'action
The mechanism of action of (3-Bromoquinolin-2-yl)methanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and hydroxymethyl group can influence the compound’s binding affinity and specificity for these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
(3-Bromoquinolin-2-yl)methanol can be compared with other similar compounds, such as:
Quinoline: The parent compound of this compound, quinoline, lacks the bromine and hydroxymethyl substituents. Quinoline itself is a versatile scaffold with various applications in chemistry and medicine.
(2-Hydroxyquinolin-3-yl)methanol: This compound is similar to this compound but has the hydroxymethyl group at the third position and a hydroxyl group at the second position. It may exhibit different chemical and biological properties due to the variation in functional group positions.
(3-Chloroquinolin-2-yl)methanol: This compound has a chlorine atom instead of a bromine atom at the third position. The presence of chlorine can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxymethyl group provides opportunities for further functionalization and derivatization, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
(3-bromoquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6H2 |
Clé InChI |
MXRQNGCIKHOWGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





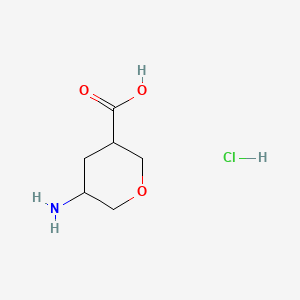
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)

